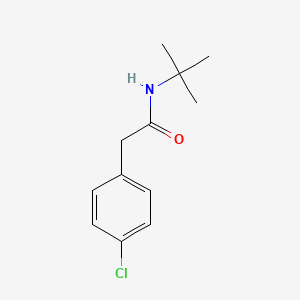

N-tert-butyl-2-(4-chlorophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-tert-butyl-2-(4-chlorophenyl)acetamide” is a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .

Synthesis Analysis

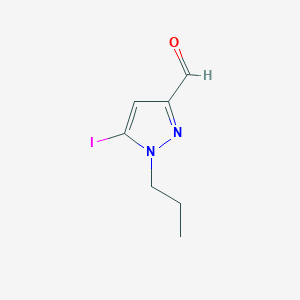

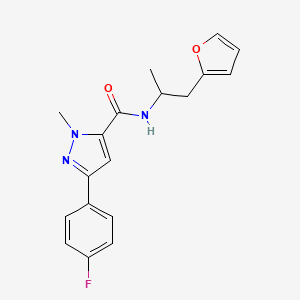

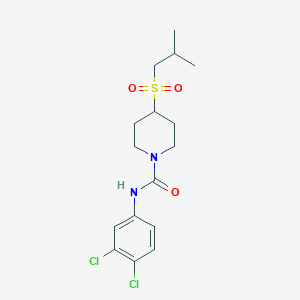

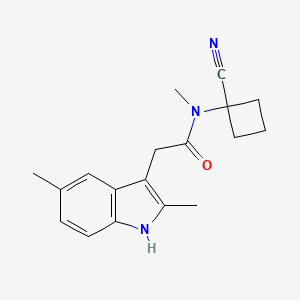

The synthesis of N-tert-butyl amides, including “N-tert-butyl-2-(4-chlorophenyl)acetamide”, has been achieved through the reaction of nitriles with tert-butyl benzoate using Zn(ClO4)2·6H2O as a catalyst under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “N-tert-butyl-2-(4-chlorophenyl)acetamide” is complex. It is traditionally challenging to access due to its hindered amine motifs .Chemical Reactions Analysis

The reaction of nitriles with tert-butyl benzoate to form N-tert-butyl amides, including “N-tert-butyl-2-(4-chlorophenyl)acetamide”, is an example of a Ritter reaction . This reaction has gained much attention for its atomic economy .Wissenschaftliche Forschungsanwendungen

Electrochemical Properties and Applications

Electrochemical Study of Stable Radicals N-tert-butoxy-2,4-bis(4-chlorophenyl)-6-tert-butylphenylaminyl, a compound closely related to N-tert-butyl-2-(4-chlorophenyl)acetamide, has been studied electrochemically. The reversible cyclic voltammograms and redox potentials obtained suggest potential applications in electrochemical devices or sensors (Miura & Muranaka, 2006).

Hydrogen-Bonding Patterns in Substituted Acetamides The study of hydrogen-bonding patterns in derivatives similar to N-tert-butyl-2-(4-chlorophenyl)acetamide provides insight into their structural stability and potential interactions in biological systems or material science applications (López et al., 2010).

Biological Activity Although biological activities were excluded from the request, it's worth mentioning that related compounds have been studied for their biological activities, indicating the potential for N-tert-butyl-2-(4-chlorophenyl)acetamide to be researched in similar contexts (Wang et al., 2013).

Sensing and Detection Applications

Fluorescent Probe for Metal Ion Detection A derivative of N-tert-butyl-2-(4-chlorophenyl)acetamide has been developed as a “turn-on” fluorescent probe for the selective recognition of Hg(II) ions. This suggests potential for N-tert-butyl-2-(4-chlorophenyl)acetamide derivatives in environmental monitoring or chemical sensing applications (Verma et al., 2021).

Material Science and Structural Analysis

Hydrogen Bonding and Crystal Structure Investigations into the hydrogen bonding and crystal structures of compounds closely related to N-tert-butyl-2-(4-chlorophenyl)acetamide contribute to our understanding of their stability, packing, and potential material science applications (Narayana et al., 2016).

Nonlinear Optical Properties Nonlinear optical properties of crystalline structures related to N-tert-butyl-2-(4-chlorophenyl)acetamide have been studied, indicating the potential of these compounds in photonic devices such as optical switches, modulators, and for optical energy applications (Castro et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-tert-butyl-2-(4-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWNJFAJKMCOOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643877.png)

![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/no-structure.png)

![3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2643882.png)

![5-phenyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2643883.png)

![(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2643886.png)

![2-Chloro-N-[[4-(methylsulfonylmethyl)oxan-4-yl]methyl]propanamide](/img/structure/B2643887.png)

![12-Methyl-5-(morpholine-4-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B2643888.png)

![2-ethoxy-6-{(E)-[(5-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2643890.png)